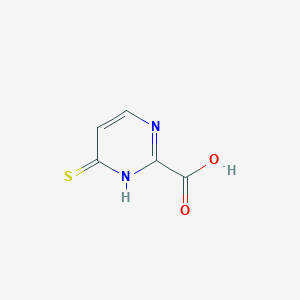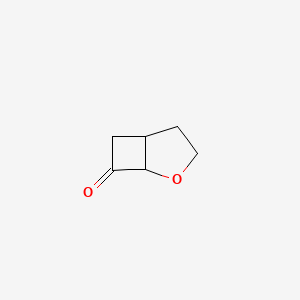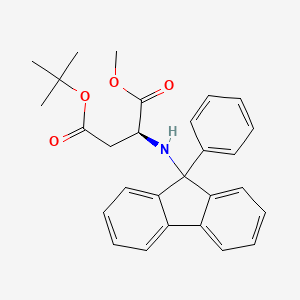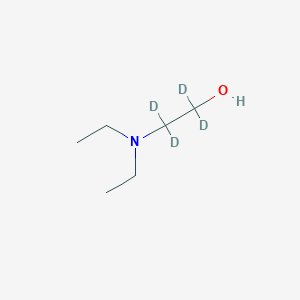
4-Mercaptopyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Mercaptopyrimidine-2-carboxylic acid is an organosulfur compound that features a pyrimidine ring substituted with a mercapto group (–SH) and a carboxylic acid group (–COOH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptopyrimidine-2-carboxylic acid typically involves the reaction of pyrimidine derivatives with thiourea under specific conditions. One common method includes the reaction of 2-chloropyrimidine with thiourea in ethanol and aqueous ammonia . This reaction yields the desired mercaptopyrimidine derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Mercaptopyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Mercaptopyrimidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts
Wirkmechanismus
The mechanism of action of 4-Mercaptopyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. This interaction can disrupt various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
2-Mercaptopyridine: An organosulfur compound with similar chemical properties but a different ring structure.
4-Amino-2-mercaptopyrimidine: Another pyrimidine derivative with an amino group instead of a carboxylic acid group.
Uniqueness: 4-Mercaptopyrimidine-2-carboxylic acid is unique due to the presence of both a mercapto group and a carboxylic acid group on the pyrimidine ring
Eigenschaften
Molekularformel |
C5H4N2O2S |
|---|---|
Molekulargewicht |
156.16 g/mol |
IUPAC-Name |
6-sulfanylidene-1H-pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c8-5(9)4-6-2-1-3(10)7-4/h1-2H,(H,8,9)(H,6,7,10) |
InChI-Schlüssel |
MDZYIFZCZFQCHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(NC1=S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)

![2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14031834.png)
![3-Azabicyclo[4.1.0]heptan-5-OL hcl](/img/structure/B14031837.png)



![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)
![6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B14031894.png)
![(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B14031900.png)
![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)


